Benzo[b]thiophene-6-methanesulfonyl chloride Benzo[b]thiophene-6-methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785832
InChI: InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2
SMILES:
Molecular Formula: C9H7ClO2S2
Molecular Weight: 246.7 g/mol

Benzo[b]thiophene-6-methanesulfonyl chloride

CAS No.:

Cat. No.: VC15785832

Molecular Formula: C9H7ClO2S2

Molecular Weight: 246.7 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene-6-methanesulfonyl chloride -

Specification

Molecular Formula C9H7ClO2S2
Molecular Weight 246.7 g/mol
IUPAC Name 1-benzothiophen-6-ylmethanesulfonyl chloride
Standard InChI InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2
Standard InChI Key FIICSEWKMRHBSX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CS2)CS(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzo[b]thiophene-6-methanesulfonyl chloride consists of a benzo[b]thiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene ring—substituted at the 6-position with a methanesulfonyl chloride (-SO2_2Cl) group. The methanesulfonyl chloride moiety introduces significant electrophilicity due to the electron-withdrawing sulfonyl group, which activates the chlorine atom for nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H7ClO2S2\text{C}_9\text{H}_7\text{ClO}_2\text{S}_2
Molecular Weight246.7 g/mol
CAS NumberNot publicly disclosed
AppearanceLikely a solid or liquid
Storage ConditionsRefrigerated (2–7°C)

The exact melting and boiling points remain unspecified in available literature, though sulfonyl chlorides generally exhibit moderate thermal stability and are moisture-sensitive.

Synthesis and Preparation

Synthetic Routes

The synthesis of Benzo[b]thiophene-6-methanesulfonyl chloride typically involves introducing the methanesulfonyl chloride group to a preformed benzo[b]thiophene scaffold. Two primary strategies are employed:

Direct Sulfonylation

Reaction of benzo[b]thiophene with methanesulfonyl chloride under Friedel-Crafts conditions, using a Lewis acid catalyst (e.g., AlCl3_3), facilitates electrophilic aromatic substitution at the 6-position. This method requires stringent control of reaction temperature and stoichiometry to minimize polysubstitution.

Chlorination of Methanesulfonate Precursors

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

R-NH2+Benzo[b]thiophene-6-SO2ClR-NH-SO2-Benzo[b]thiophene-6+HCl\text{R-NH}_2 + \text{Benzo[b]thiophene-6-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Benzo[b]thiophene-6} + \text{HCl}

Reactions proceed optimally in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine to neutralize HCl.

Electrophilic Aromatic Substitution

The electron-deficient benzo[b]thiophene ring can undergo further electrophilic substitution (e.g., nitration, halogenation) at the 4-position, guided by the directing effects of the sulfonyl chloride group. Such reactions expand the compound’s utility in generating polyfunctionalized derivatives.

Applications in Medicinal Chemistry

Drug Discovery Intermediate

Benzo[b]thiophene-6-methanesulfonyl chloride is a key building block for synthesizing sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase and matrix metalloproteinases. Its rigid bicyclic structure enhances binding affinity, while the sulfonamide group facilitates hydrogen-bond interactions with active sites.

Bioconjugation Reagent

The compound’s reactivity enables covalent modification of biomolecules (e.g., proteins, nucleic acids) for diagnostic and therapeutic applications. For instance, conjugation with monoclonal antibodies enhances tumor-targeting capabilities in antibody-drug conjugates (ADCs).

Comparison with Analogous Sulfonyl Chlorides

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey Features
Methanesulfonyl chlorideCH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}Simpler structure, lower molecular weight
Tosyl chlorideC7H7ClO2S\text{C}_7\text{H}_7\text{ClO}_2\text{S}Toluene substituent, broader commercial use
Benzo[b]thiophene-6-sulfonyl chlorideC8H5ClO2S2\text{C}_8\text{H}_5\text{ClO}_2\text{S}_2Lacks methyl group, distinct electronic profile

The methyl group in Benzo[b]thiophene-6-methanesulfonyl chloride enhances steric bulk and electron-withdrawing effects compared to non-methylated analogs, influencing both reactivity and biological activity .

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